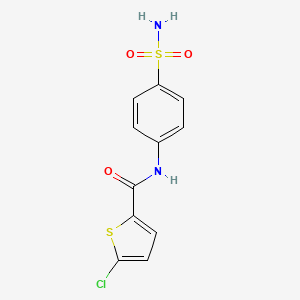

5-chloro-N-(4-sulfamoylphenyl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

5-chloro-N-(4-sulfamoylphenyl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O3S2/c12-10-6-5-9(18-10)11(15)14-7-1-3-8(4-2-7)19(13,16)17/h1-6H,(H,14,15)(H2,13,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVTGWBKWSGDFHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=CC=C(S2)Cl)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(4-sulfamoylphenyl)thiophene-2-carboxamide typically involves the reaction of 5-chlorothiophene-2-carboxylic acid with 4-aminobenzenesulfonamide under specific conditions. The reaction is usually carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the carboxamide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(4-sulfamoylphenyl)thiophene-2-carboxamide undergoes various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group in the sulfonamide can be reduced to an amine.

Substitution: Halogen substitution reactions can occur at the chloro position.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl₂).

Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Conversion of nitro groups to amines.

Substitution: Replacement of the chloro group with other nucleophiles.

Scientific Research Applications

5-chloro-N-(4-sulfamoylphenyl)thiophene-2-carboxamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-N-(4-sulfamoylphenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. Additionally, the thiophene ring can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s structural analogs differ primarily in substituents on the phenyl or heterocyclic moieties, which significantly influence their physicochemical and biological properties:

Key Observations :

- Electron-Withdrawing Groups : The 5-chloro substituent (as in the target compound and Rivaroxaban) enhances stability and binding affinity compared to nitro groups (e.g., nitrothiophene derivatives in ), which may confer antibacterial activity .

- Sulfamoyl vs. Sulfonyl Groups : The sulfamoyl group (-SO₂NH₂) in the target compound contrasts with sulfonyl groups in agricultural nematode-control agents (e.g., ), where fluorinated sulfonamides improve soil persistence .

Key Observations :

Key Observations :

- Anticoagulants : Rivaroxaban and Segartoxaban demonstrate that chloro-thiophene carboxamides with heterocyclic substituents (e.g., morpholine) are effective Factor Xa inhibitors .

- Antibacterial Activity : Nitrothiophene derivatives () show substituent-dependent efficacy, suggesting the target compound’s sulfamoyl group could be optimized for similar applications .

Physicochemical Properties

- Melting Points: Chalcone derivatives () exhibit melting points from 145°C to 212°C, influenced by crystallinity and hydrogen bonding. The target compound’s sulfamoyl group may increase melting points compared to non-polar substituents .

- Solubility : Sulfamoyl and morpholine groups (e.g., Rivaroxaban) enhance aqueous solubility, critical for oral bioavailability .

Biological Activity

5-chloro-N-(4-sulfamoylphenyl)thiophene-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activity. This article reviews its biological properties, mechanisms of action, and therapeutic potential based on recent studies.

Chemical Structure and Properties

The compound features a thiophene ring, which is known for its role in various biological activities, and a sulfonamide group that enhances its pharmacological profile. The presence of chlorine and carboxamide functionalities contributes to its chemical reactivity and interaction with biological targets.

Antiviral Properties

Recent studies have indicated that derivatives of thiophene-2-carboxamide, including this compound, exhibit significant antiviral activity. For instance, compounds similar to this have shown promising results against SARS-CoV-2 by inhibiting the main protease (Mpro) enzyme critical for viral replication. The binding energies observed for these compounds ranged from -7.22 kcal/mol to -7.33 kcal/mol, indicating strong interactions with the target enzyme .

The mechanism by which this compound exerts its effects involves:

- Enzyme Inhibition : The compound likely binds to the active site of target enzymes, disrupting their function.

- Molecular Docking Studies : In silico analyses have demonstrated favorable binding interactions with viral proteins, suggesting that structural modifications can enhance efficacy against specific viral strains .

Case Studies

- SARS-CoV-2 Inhibition : A study evaluated several spiro-N-(4-sulfamoylphenyl)-2-carboxamide derivatives, revealing that compounds with structural similarities to this compound had significant antiviral activity against SARS-CoV-2 with an IC50 value of 29.0 mM .

- Antibacterial Activity : Preliminary investigations into the antibacterial properties of related compounds suggest potential effectiveness against various bacterial strains, although specific data on this compound remains limited.

Comparative Analysis

| Compound | Target | Binding Energy (kcal/mol) | IC50 (mM) |

|---|---|---|---|

| This compound | SARS-CoV-2 Mpro | -7.22 to -7.33 | 29.0 |

| Nirmatrelvir | SARS-CoV-2 Mpro | -6.54 | Not specified |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-chloro-N-(4-sulfamoylphenyl)thiophene-2-carboxamide, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves coupling substituted thiophene intermediates with sulfamoylphenyl amines. Key methods include:

- Neat or solvent-free conditions : Stirring at elevated temperatures (e.g., 80–100°C) to promote amide bond formation .

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30–60 minutes) and improves yield using catalysts like aluminum oxide .

- Stepwise functionalization : Introduce the sulfamoyl group via nucleophilic substitution on pre-formed thiophene-carboxamide scaffolds .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF vs. THF) and stoichiometry (1.2–1.5 equivalents of sulfamoylphenyl amine) to minimize side products .

Q. How should researchers characterize this compound to confirm structural integrity and purity?

- Protocols :

- Spectroscopy : / NMR to verify substituent positions (e.g., thiophene C-5 chlorine, sulfamoylphenyl linkage). IR for amide C=O (1650–1680 cm) and sulfonamide S=O (1150–1250 cm) .

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%). Use C18 columns and acetonitrile/water gradients .

- Elemental analysis : Validate empirical formula (e.g., CHClNOS) .

Q. What preliminary biological or material science applications have been explored for this compound?

- Medicinal chemistry : The sulfamoyl group suggests potential as a carbonic anhydrase inhibitor. Screen against isoforms CA-II and CA-IX using fluorometric assays .

- Agrochemicals : Evaluate herbicidal activity via Arabidopsis thaliana growth inhibition assays under controlled light/dark cycles .

Advanced Research Questions

Q. What mechanistic insights exist for the reactivity of the thiophene-carboxamide core in cross-coupling reactions?

- Key findings : The electron-withdrawing carboxamide group directs electrophilic substitution to the C-5 position. Chlorine at C-5 further deactivates the ring, limiting further functionalization without Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura with aryl boronic acids) .

- Challenges : Competitive hydrolysis of the sulfamoyl group under basic conditions. Use mild bases (e.g., KCO) and anhydrous solvents to mitigate degradation .

Q. How can computational methods streamline the design of derivatives with improved target selectivity?

- Approach :

- DFT calculations : Predict electronic effects of substituents (e.g., replacing chlorine with trifluoromethyl) on binding affinity .

- Molecular docking : Simulate interactions with target proteins (e.g., COX-2 or kinases) using AutoDock Vina. Prioritize derivatives with ∆G < -8 kcal/mol .

- Validation : Compare computational predictions with experimental IC values from enzyme inhibition assays .

Q. What strategies address solubility limitations in biological assays?

- Solutions :

- Prodrug design : Introduce hydrolyzable esters (e.g., ethyl or PEG-linked groups) at the carboxamide .

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility .

- Validation : Measure solubility via shake-flask method and confirm stability via LC-MS over 24 hours .

Q. How should researchers resolve contradictions in reported synthetic yields or biological activity data?

- Root causes : Variability in starting material purity, reaction scale (micro vs. bulk), or assay protocols (e.g., cell line differences).

- Mitigation :

- Reproducibility checks : Replicate key steps (e.g., sulfamoylation) using identical reagents and equipment .

- Meta-analysis : Compare datasets across studies, normalizing for variables like pH, temperature, and solvent .

- Collaborative verification : Share samples with independent labs for blinded biological testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.